Cyclohexane-1,3,5-tricarboxylic acid
Overview
Description
Cyclohexane-1,3,5-tricarboxylic acid, also known as 1,3,5-Cyclohexanetricarboxylic acid, is a chemical compound with the molecular formula C9H12O6 . It exists as a cis and trans mixture .
Synthesis Analysis
The synthesis of cis, cis-Cyclohexane-1,3,5-tricarboxylic acid and its derivatives such as its trimethyl ester, 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives has been reported . These were prepared and their structures studied using two-dimensional NMR spectroscopy in conjunction with X-ray crystallography . Additionally, new metal-organic frameworks (MOFs) were hydrothermally synthesized using cyclohexane-1,3,5-tricarboxylic acid .Molecular Structure Analysis
The molecular structure of Cyclohexane-1,3,5-tricarboxylic acid has been studied using X-ray crystallography . The X-ray crystal structure of the 1:1 complex of a tripodal abiotic receptor and cis-cyclohexane-1,3,5-tricarboxylic acid has been reported .Chemical Reactions Analysis
Cyclohexane-1,3,5-tricarboxylic acid has been co-crystallised with a range of organic bases containing one, two or more hydrogen bond acceptors . Various supramolecular acid motifs have been identified, including tapes, sheets, and interpenetrating networks .Physical And Chemical Properties Analysis
Cyclohexane-1,3,5-tricarboxylic acid is a solid substance . It has a molecular weight of 216.19 . The melting point is reported to be between 211-215 °C .Scientific Research Applications
Field
This application falls under the field of Structural Chemistry .
Application Summary
Cyclohexane-1,3,5-tricarboxylic acid and its derivatives have been studied using two-dimensional NMR spectroscopy in conjunction with X-ray crystallography . These studies are important for understanding the structural properties of these compounds.
Methods and Procedures
The structures of Cyclohexane-1,3,5-tricarboxylic acid, its trimethyl ester, and their 1,3,5-trimethylated and 1,3,5-tribenzylated derivatives were prepared and studied . Two-dimensional NMR spectroscopy and X-ray crystallography were used to study the structures .
Results and Outcomes
The results showed that these molecules adopt a chair conformation in solution, with all the carboxyl groups in 1 and all the methoxycarbonyl groups in 2 occupying the equatorial positions . The same conformational preferences are seen to persist in the crystalline state as in solution .
Construction of Versatile Hosts for Molecular Recognition
Field
This application is in the field of Supramolecular Chemistry .
Application Summary
Cyclohexane-1,3,5-tricarboxylic acids have been used as precursors in the construction of versatile hosts for molecular recognition . The prototype of these acids, cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, was first prepared by Kemp and Petrakis and is generally referred to as Kemp’s acid .
Methods and Procedures
Kemp’s acid, with three axially disposed carboxyl functions and the U-shaped relationship between them, has been used extensively as the starting material for a series of novel compounds designed for various chemical and biochemical purposes .
Results and Outcomes
A wealth of chemistry has emerged from the use of cis, cis-cyclohexane-1,3,5-tricarboxylic acids as precursors in the construction of versatile hosts for molecular recognition .
Supramolecular Architectures
Field
This application is in the field of Supramolecular Chemistry .
Application Summary
Cyclohexane-1,3,5-tricarboxylic acid has been co-crystallised with a range of organic bases containing one, two or more hydrogen bond acceptors . This has led to the identification of various supramolecular acid motifs, including tapes, sheets, and interpenetrating networks .
Methods and Procedures
The co-crystallisation process involved combining Cyclohexane-1,3,5-tricarboxylic acid with various organic bases . The resulting structures were then studied to identify the different supramolecular acid motifs .
Results and Outcomes
The results showed that various supramolecular acid motifs could be formed through co-crystallisation with different organic bases . These motifs included tapes, sheets, and interpenetrating networks .
Synthesis of Metal-Organic Frameworks (MOFs)
Field
This application is in the field of Material Science .
Application Summary
Cyclohexane-1,3,5-tricarboxylic acid can be used in the synthesis of metal-organic frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Methods and Procedures
The synthesis of MOFs involves combining Cyclohexane-1,3,5-tricarboxylic acid with metal ions or clusters . The resulting structures are then studied to understand their properties and potential applications .
Results and Outcomes
The results showed that MOFs synthesized using Cyclohexane-1,3,5-tricarboxylic acid could potentially be utilized in sensors .
Synthesis of Chiral Azoaromatic Dendrimeric Systems
Field
This application is in the field of Organic Chemistry .
Application Summary
Cyclohexane-1,3,5-tricarboxylic acid has been used in the synthesis of chiral azoaromatic dendrimeric systems . These systems have potential applications in various chemical and biochemical processes .
Methods and Procedures
The synthesis involves combining Cyclohexane-1,3,5-tricarboxylic acid with other organic compounds to form the dendrimeric systems . The resulting structures are then studied to understand their properties and potential applications .
Results and Outcomes
The results showed that the synthesized chiral azoaromatic dendrimeric systems could potentially be utilized in various chemical and biochemical processes .
Synthesis of Organic Linkers for Sensors
Field
This application is in the field of Material Science .
Application Summary
Cyclohexane-1,3,5-tricarboxylic acid can be used in the synthesis of organic linkers for sensors . These linkers are potentially utilized in sensors .
Methods and Procedures
The synthesis involves combining Cyclohexane-1,3,5-tricarboxylic acid with other compounds to form the organic linkers . The resulting structures are then studied to understand their properties and potential applications .
Results and Outcomes
The results showed that the synthesized organic linkers could potentially be utilized in sensors .
Safety And Hazards
Cyclohexane-1,3,5-tricarboxylic acid is considered hazardous. It can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this chemical .
properties
IUPAC Name |
cyclohexane-1,3,5-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDNRBKSLBLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937053, DTXSID901247638 | |
Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-1,3,5-tricarboxylic acid | |
CAS RN |
25357-95-3, 16526-68-4, 16526-69-5 | |
Record name | 25357-95-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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